

Delmitide alternative peptides

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Compound Focus: Delmitide

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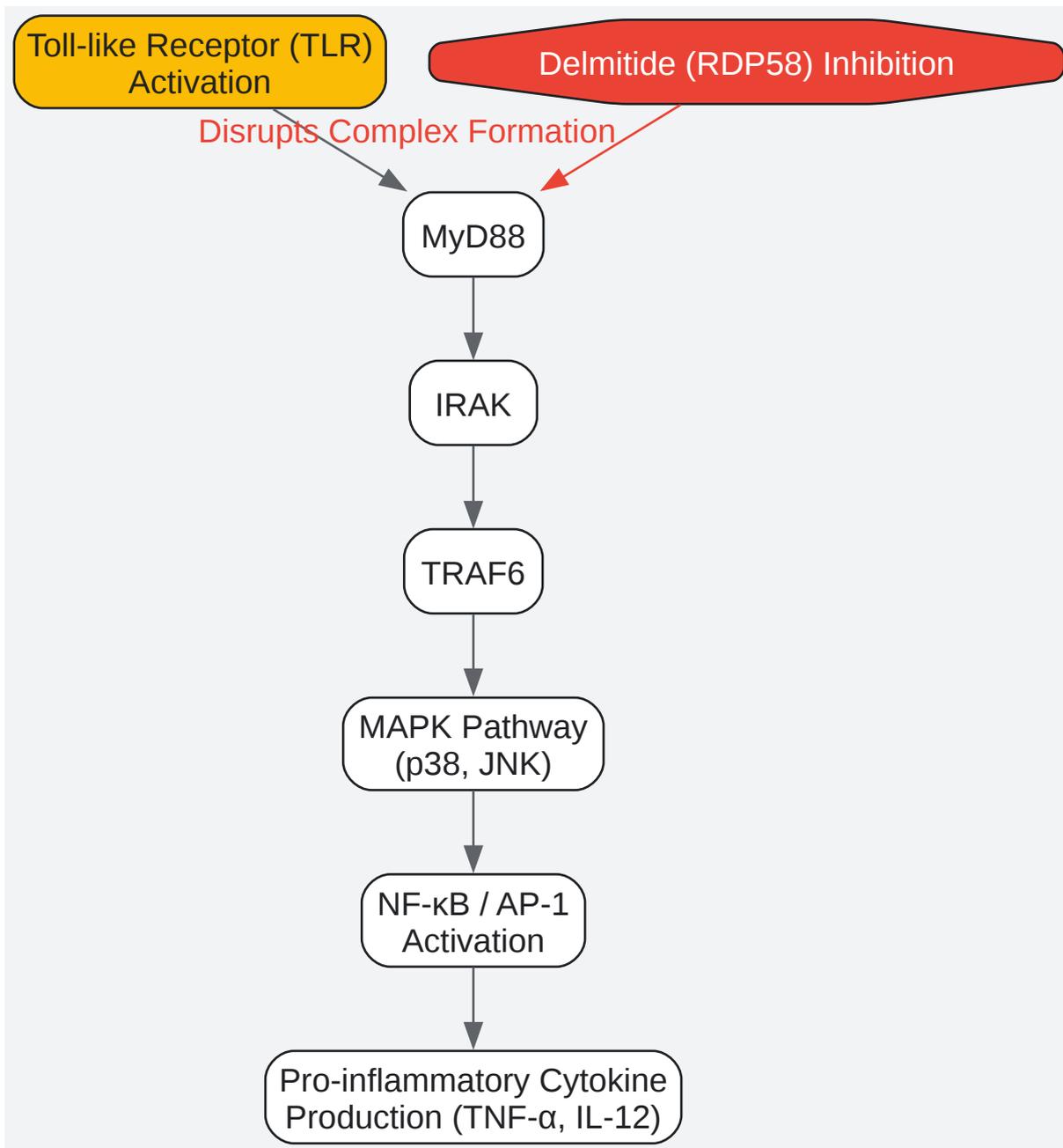
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Introduction to Delmitide

Delmitide (also known as RDP58 or Allotrap 1258) is a novel **D-amino acid decapeptide** developed through computer-aided rational design [1] [2]. Its sequence is **2HN-r-nle-nle-nle-r-nle-nle-nle-g-y-CONH2** [2].

- **Mechanism of Action:** **Delmitide** is a potent anti-inflammatory agent that inhibits the production of key pro-inflammatory cytokines (TNF- α , IFN- γ , IL-2, and IL-12) [2]. It acts at a **post-transcriptional step**, disrupting the formation of the MyD88/IRAK/TRAF6 protein complex in the TLR signaling pathway. This disruption occurs pre-MAPK, ultimately preventing the activation of transcription factors like AP-1 and NF- κ B [2].
- **Development Status:** According to the latest available information (last update March 2022), **Delmitide's** development has been **discontinued** for a range of conditions, including atopic dermatitis, multiple sclerosis, and psoriasis. Its highest development phase for Crohn's disease and Ulcerative colitis was "No development reported" in the US and Europe as of 2010 [1].

The following diagram illustrates the signaling pathway targeted by **Delmitide**.



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Delmitide's Anti-inflammatory Mechanism

Promising Alternative Peptide Classes

While **Delmitide's** development has stalled, research into therapeutic peptides has advanced significantly. The table below compares **Delmitide** with other innovative peptide classes that show promise, particularly in

areas like antimicrobial and anti-intracellular infection applications.

| Peptide / Class | Origin / Design | Primary Mechanism of Action | Key Experimental Findings & Activity | Development Status | | :--- | :--- | :--- | :--- | :--- | | **Delmitide (RDP58)** [1] [2] | Computer-aided rational design of a D-amino acid decapeptide. | Post-transcriptional inhibitor of TNF- α , IFN- γ , IL-2, IL-12; disrupts MyD88/IRAK/TRAF6 complex [2]. | Reduced inflammation in TNBS-induced colitis in rats; decreased cytokine production in CD patient biopsies [2]. | Development reported as discontinued for multiple indications (e.g., Crohn's, UC, psoriasis) as of 2010-2022 [1]. | | **CPP-Modified AMPs (R44KS*, V31KS*, R23FS*)** [3] | Engineered peptides containing an amyloidogenic fragment from *S. aureus* S1 protein and one or two Cell-Penetrating Peptides (CPPs: TAT, Antp) [3]. | Membrane disruption and potential intracellular targeting; enhanced cellular uptake via CPPs [3]. |

- **R44KS***: Most potent single peptide (MIC: 1.5 μ M vs. *P. aeruginosa*, 1.5 μ M vs. *E. coli*, 3 μ M vs. *S. aureus*, 6 μ M vs. MRSA) [3].
- **Combinations (e.g., R44KS/V31KS)**: Showed synergy (FICI <0.5) or additive effects, lowering effective MICs [3].

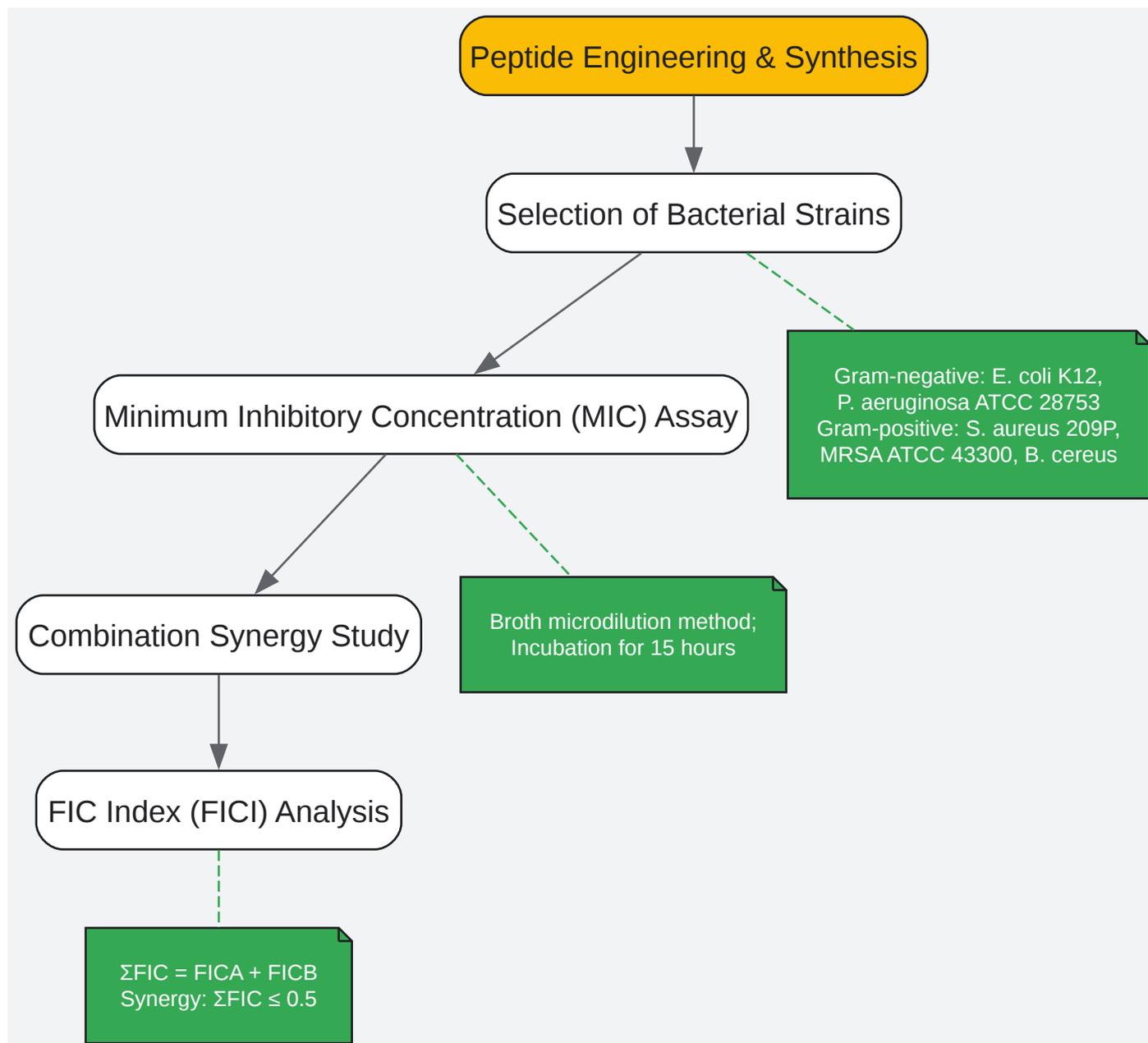
| Early research phase (in vitro studies published 2025). | | **Lipidated AMPs** [4] | Conjugation of fatty acid chains (e.g., C8-C12) to native Host-Defense Peptides (HDPs). | Enhanced interaction with and disruption of bacterial membranes due to increased hydrophobicity [4]. | Optimal acyl chain length (C8-C12) improved antimicrobial activity without undue toxicity. Activity is highly dependent on peptide sequence and lipid chain length [4]. | Preclinical research phase; design strategies being refined. | | **Crot-1** [5] | Identified from a CPP database using a novel AI-driven and molecular dynamics (MD) simulation framework. | Targets intracellular bacteria; high membrane penetration efficiency and biocompatibility [5]. | Effectively eradicated intracellular MRSA, outperforming vancomycin; no apparent cytotoxicity to host cells [5]. | Early research phase (in vitro and in vivo validation). | | **Computer-Aided / AI-Designed Peptides** [6] | De novo design using AI (e.g., AlphaFold3) and molecular dynamics simulations. | Targeting previously "undruggable" intracellular proteins (e.g., KRAS) or specific pathogen vulnerabilities [6]. | AI-designed cyclic peptides showed promise in pancreatic cancer models; structural insights aid in targeting bacterial proteins [6]. | Emerging discovery and design platform; several candidates in preclinical stages. |

Experimental Data and Protocols for Key Alternatives

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies and data from the studies on the most promising alternatives.

CPP-Modified Antimicrobial Peptides (R44KS, V31KS, R23FS*)

The following diagram outlines the general workflow for testing these engineered peptides.



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Workflow for Testing CPP-Modified AMPs

- **Quantitative Results:** The table below summarizes the Minimum Inhibitory Concentration (MIC) data for the individual CPP-modified peptides against various bacterial strains [3].

Bacterial Strain	R23FS* MIC (μM)	V31KS* MIC (μM)	R44KS* MIC (μM)
<i>Pseudomonas aeruginosa</i>	6	12	1.5
<i>Escherichia coli</i>	≥ 3	Similar to R23FS*	1.5
<i>Staphylococcus aureus</i>	≥ 6	≥ 12	3
MRSA	Data not fully shown	Data not fully shown	6

AI-Driven Discovery of Anti-Intracellular Peptides (e.g., Crot-1)

- **Experimental Workflow:** The identification of Crot-1 involved a multi-step computational and experimental process [5]:
 - **AI-Based Screening:** Candidate peptides were screened from the CPPsite 2.0 database using multiple AI activity prediction models to assess antimicrobial activity, permeation efficiency, and biocompatibility simultaneously.
 - **Molecular Dynamics (MD) Simulations:** A "CPP microscopic dynamics research system" was used to explore the atomic-level mechanism of peptide-membrane interactions, providing support for candidate selection.
 - **In Vitro/In Vivo Validation:** The most promising candidate, Crot-1, was validated through experiments demonstrating its superior efficacy against intracellular MRSA compared to vancomycin and its lack of apparent cytotoxicity.

Key Trends and Research Directions

The field of therapeutic peptides is rapidly evolving to overcome historical limitations. Here are some central strategies reflected in the alternatives to **Delmitide**:

- **Overcoming Delivery Barriers:** The use of **Cell-Penetrating Peptides (CPPs)** and **lipidation** are prominent strategies to enhance cellular uptake, bioavailability, and membrane interaction, thereby improving efficacy against intracellular targets and bacteria [3] [4].
- **Rational and AI-Driven Design:** Modern peptide discovery has moved beyond pure screening. **Computer-aided design** (as used for **Delmitide**) and advanced **AI frameworks** are now central to de novo peptide design, optimizing for activity, stability, and selectivity from the outset [5] [6].
- **Combination Therapies:** Research into **synergistic peptide combinations** offers a path to enhance antibacterial efficacy, reduce required doses, and lower the risk of resistance development

[3].

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